molecular formula C19H16BrN B173056 4-(Bromomethyl)-N,N-diphenylaniline CAS No. 183994-94-7

4-(Bromomethyl)-N,N-diphenylaniline

Cat. No. B173056
M. Wt: 338.2 g/mol
InChI Key: FLQHEBWVRVQJIK-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-N,N-diphenylaniline is likely a brominated derivative of diphenylaniline. Brominated compounds often serve as intermediates in the synthesis of other complex organic compounds .


Synthesis Analysis

The synthesis of brominated compounds often involves a bromination step. For instance, a nitration, conversion from the nitro group to an amine, and a bromination are required in a multistep synthesis .


Molecular Structure Analysis

The molecular structure of brominated compounds has been extensively studied. For example, the configuration of tetrabromocyclohexane has been established through X-ray crystallography .


Chemical Reactions Analysis

Brominated compounds can undergo various chemical reactions. Asymmetric bromination has been used to produce chiral dibromocyclohexanes .


Physical And Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by their molecular structure. For example, the conformational analysis of 1-bromo-1-silacyclohexane reveals the thermodynamic equilibrium between axial and equatorial conformers .

Scientific Research Applications

  • 4-(Bromomethyl)benzoic acid

    • Scientific Field : Pharmaceutical Chemistry
    • Application : This compound acts as an intermediate in the synthesis of eprosartan, an antihypertensive agent .
    • Method of Application : While the exact method of application is not specified, it typically involves chemical reactions under controlled conditions .
    • Results : The outcome is the production of eprosartan, a drug used to treat high blood pressure .
  • Ethyl 4-(bromomethyl)benzoate

    • Scientific Field : Organic Chemistry
    • Application : This compound is used in the synthesis of other organic compounds .
    • Method of Application : The exact method of application is not specified, but it likely involves chemical reactions under controlled conditions .
    • Results : The outcome is the production of various organic compounds .
  • 4-(Bromomethyl)-1-azabicyclo[2.2.1]heptane

    • Scientific Field : Organic Chemistry
    • Application : This compound is used in the synthesis of N-Arylmethyl-7-azabicyclo[2.2.1]heptane derivatives.
    • Method of Application : The process includes bromination of secondary cyclohex-3-enamines followed by base-promoted cyclization.
    • Results : The outcome is the production of bicyclic derivatives.
  • [1-(bromomethyl)cyclopropyl]methanol

    • Scientific Field : Organic Chemistry
    • Application : This compound has been used in a variety of scientific research applications, including the synthesis of cyclopropanes, the synthesis of heterocycles, and the synthesis of other organic compounds.
    • Method of Application : The exact method of application is not specified, but it likely involves chemical reactions under controlled conditions.
    • Results : The outcome is the production of various organic compounds.
  • Bromothymol Blue

    • Scientific Field : Chemistry
    • Application : Bromothymol blue is a pH indicator mostly used in applications that require measuring substances that would have a relatively neutral pH (near 7). A common use is for measuring the presence of carbonic acid in a liquid .
    • Method of Application : It is typically sold in solid form as the sodium salt of the acid indicator .
    • Results : The outcome is the measurement of pH in various solutions .
  • Bromomethylation of Thiols

    • Scientific Field : Organic Chemistry
    • Application : This process enables bromomethyl sulfides as useful building blocks .
    • Method of Application : The method involves the bromomethylation of thiols, using paraformaldehyde and HBr/AcOH .
    • Results : The outcome is the production of structurally diverse bromomethyl sulfides .
  • 4-Bromomethylbenzoic Acid

    • Scientific Field : Organic Chemistry
    • Application : This compound can be used in the synthesis of other organic compounds .
    • Method of Application : The exact method of application is not specified, but it likely involves chemical reactions under controlled conditions .
    • Results : The outcome is the production of various organic compounds .
  • Bromomethylation of Thiols

    • Scientific Field : Organic Chemistry
    • Application : This process enables bromomethyl sulfides as useful building blocks .
    • Method of Application : The method involves the bromomethylation of thiols, using paraformaldehyde and HBr/AcOH .
    • Results : The outcome is the production of structurally diverse bromomethyl sulfides .

Safety And Hazards

Safety data sheets provide information about the potential hazards of a chemical compound and how to handle it safely. For example, bromobenzene is classified as a flammable liquid and skin irritant .

Future Directions

Research into brominated compounds continues to be a vibrant field. For instance, macrocycles, which are cyclic compounds comprising 12 atoms or more, are now recognized as molecules that can interrogate extended protein interfaces . Furthermore, microwave-assisted synthesis of unsymmetrical 5-phenyl-1,3,4-oxadiazoles has been reported .

properties

IUPAC Name

4-(bromomethyl)-N,N-diphenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN/c20-15-16-11-13-19(14-12-16)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQHEBWVRVQJIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80626969
Record name 4-(Bromomethyl)-N,N-diphenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)-N,N-diphenylaniline

CAS RN

183994-94-7
Record name 4-(Bromomethyl)-N,N-diphenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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